![molecular formula C11H11N3O B2868291 6-(4-Oxopiperidin-1-yl)pyridine-3-carbonitrile CAS No. 116248-07-8](/img/structure/B2868291.png)
6-(4-Oxopiperidin-1-yl)pyridine-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“6-(4-Oxopiperidin-1-yl)pyridine-3-carbonitrile” is a chemical compound with the molecular formula C11H11N3O . It is also known as "3-Pyridinecarbonitrile, 6-(4-oxo-1-piperidinyl)-" .
Molecular Structure Analysis
The molecular structure of “6-(4-Oxopiperidin-1-yl)pyridine-3-carbonitrile” is represented by the InChI code: 1S/C11H11N3O/c12-7-9-1-2-11(13-8-9)14-5-3-10(15)4-6-14/h1-2,8H,3-6H2 . This indicates that the molecule consists of a pyridine ring substituted with a carbonitrile group at the 3-position and a 4-oxopiperidin-1-yl group at the 6-position .Applications De Recherche Scientifique
Development of Anticoagulants
The compound “6-(4-Oxopiperidin-1-yl)pyridine-3-carbonitrile” is a key component in the development of certain anticoagulants, such as Apixaban . Apixaban is a direct inhibitor of activated factor X (FXa), which is crucial in the blood coagulation process . This makes it a valuable compound in the development of treatments for various thromboembolic diseases .
Inhibition of Thrombin Generation
The compound indirectly inhibits platelet aggregation by reducing thrombin generation . This property is beneficial in the prevention and treatment of diseases related to blood clotting .
Development of Orally Bioavailable Medications
The compound is used in the development of orally bioavailable medications . This means that the medication can be taken by mouth and is effectively absorbed into the body to exert its therapeutic effects .
Treatment of Cardiovascular Disorders
Given its role in the development of anticoagulants, the compound can be used in the treatment of various cardiovascular disorders, including acute coronary syndrome (ACS), sudden cardiac death, peripheral arterial occlusion, ischemic stroke, deep vein thrombosis (DVT), and pulmonary embolism .
Research in Pharmacokinetics
The compound has good bioavailability, low clearance, and a small volume of distribution in animals and humans . This makes it a valuable compound in pharmacokinetic studies, which investigate how a drug is absorbed, distributed, metabolized, and excreted in the body .
Drug Interaction Studies
The compound has a low potential for drug-drug interactions . This makes it a useful compound in studies investigating the interactions between different drugs, which is crucial in ensuring the safe and effective use of medications .
Mécanisme D'action
Target of Action
The primary target of 6-(4-Oxopiperidin-1-yl)pyridine-3-carbonitrile is Factor Xa (FXa) . FXa is a crucial enzyme in the coagulation cascade, responsible for the conversion of prothrombin to thrombin. Thrombin, in turn, catalyzes the conversion of fibrinogen to fibrin, leading to clot formation .
Mode of Action
6-(4-Oxopiperidin-1-yl)pyridine-3-carbonitrile acts as a competitive inhibitor of FXa . It binds to the active site of FXa, preventing the interaction of FXa with its substrates and thereby inhibiting the production of thrombin .
Biochemical Pathways
By inhibiting FXa, 6-(4-Oxopiperidin-1-yl)pyridine-3-carbonitrile disrupts the coagulation cascade, reducing thrombin generation and, consequently, fibrin formation . This results in an antithrombotic effect, preventing the formation of harmful blood clots .
Pharmacokinetics
Similar compounds have been found to have good bioavailability, low clearance, and a small volume of distribution . Elimination pathways may include renal excretion, metabolism, and biliary/intestinal excretion .
Result of Action
The inhibition of FXa by 6-(4-Oxopiperidin-1-yl)pyridine-3-carbonitrile leads to a reduction in thrombin generation and fibrin formation . This results in an antithrombotic effect, reducing the risk of harmful clot formation .
Propriétés
IUPAC Name |
6-(4-oxopiperidin-1-yl)pyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O/c12-7-9-1-2-11(13-8-9)14-5-3-10(15)4-6-14/h1-2,8H,3-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLKYOINYKWSUIO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1=O)C2=NC=C(C=C2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-Oxopiperidin-1-yl)pyridine-3-carbonitrile |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.